molecular formula C17H16N2O3S B2404811 3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone CAS No. 637320-41-3

3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone

Cat. No.: B2404811
CAS No.: 637320-41-3
M. Wt: 328.39
InChI Key: MSFBUYKNJPZORW-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C17H16N2O3S and a molecular weight of 328.39.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methylthiobenzimidazole under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetone
  • 3,4-Dimethoxyphenyl 2-methylbenzimidazolyl ketone
  • 3,4-Dimethoxyphenyl 2-thiobenzimidazolyl ketone

Uniqueness

3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group and a methylthiobenzimidazolyl moiety makes it particularly versatile for various applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-14-9-8-11(10-15(14)22-2)16(20)19-13-7-5-4-6-12(13)18-17(19)23-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFBUYKNJPZORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3N=C2SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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